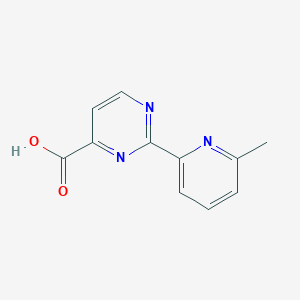

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

Description

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H9N3O2/c1-7-3-2-4-8(13-7)10-12-6-5-9(14-10)11(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

BENOTJWBTJFFHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of hydrazine hydrate in the presence of a solvent such as dimethylacetamide . The reaction conditions often require heating to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding pyridine and pyrimidine derivatives with oxidized functional groups.

Reduction: Formation of alcohols or amines depending on the reducing agent used.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that the compound may interfere with the pathways involved in collagen synthesis and deposition.

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and biological activities.

Quinolinyl-pyrazoles: These compounds also contain nitrogen heterocycles and have been studied for their pharmacological properties.

Uniqueness

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, which contribute to its distinct reactivity and potential applications. Its specific substitution pattern also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and functionalization.

Biological Activity

2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 6-methylpyridine moiety and a carboxylic acid group, which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological effects.

The biological activity of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to act as an enzyme inhibitor. It has been shown to interact with specific enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds related to 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid exhibit antimicrobial properties . For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

| Compound | Activity | Reference |

|---|---|---|

| 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid | Antimicrobial | |

| Related derivatives | Antimicrobial against E. coli and Staphylococcus aureus |

Anticancer Activity

The compound has also been evaluated for anticancer properties . In structure-activity relationship studies, modifications to the pyrimidine core have resulted in compounds with enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies

- Antitubercular Activity : A study screened compounds similar to 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant activity without cross-resistance to conventional drugs, suggesting a novel mechanism of action .

- Antiviral Activity : In another investigation, derivatives were tested for antiviral properties against various viruses, including HSV and VSV. The results highlighted the potential of these compounds as antiviral agents, opening avenues for further research .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the pyrimidine ring significantly influence the biological activity of the compound. For example, modifications at the 4-position of the pyrimidine ring have led to increased potency in inhibiting specific enzymes.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased potency against NAPE-PLD enzyme |

| 6-position | Enhanced selectivity for certain cancer cell lines |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid?

The synthesis of this compound can be achieved through peptide coupling strategies or oxidation of methylpyridine precursors. For example:

- Peptide coupling : Reacting thieno[2,3-d]pyrimidine-4-carboxylic acid with 6-methylpyridin-2-amine using 1,1’-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions in DMF or THF .

- Oxidation of methylpyridines : Continuous flow micro-reactor systems with potassium tert-amylate in HMPA/DMPU:THF solvents at 60°C and 10 bar air pressure can oxidize 2-methylpyridine derivatives to pyrimidine-4-carboxylic acids .

Q. What safety protocols should be followed when handling this compound?

According to safety data sheets:

- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.

- Handle only in fume hoods or well-ventilated areas.

- Restrict access to trained personnel, as the compound is for research use only and not validated for medical applications .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and purity.

- HPLC-MS : For assessing molecular weight and detecting impurities.

- X-ray crystallography : To resolve complex stereochemistry in derivatives (e.g., pyridyl amides) .

Advanced Research Questions

Q. How can molecular docking predict the antimicrobial activity of derivatives?

Docking studies targeting the TrmD enzyme (a bacterial tRNA methyltransferase) in Pseudomonas aeruginosa can prioritize compounds for synthesis. Steps include:

- Ligand preparation : Generate 3D structures of derivatives using tools like Open Babel.

- Protein preparation : Retrieve TrmD’s crystal structure (PDB ID: e.g., 4WQF) and optimize hydrogen bonding.

- Scoring : Use AutoDock Vina to calculate binding affinities; prioritize compounds with interactions to key residues (e.g., Asp169, Glu173) .

Q. What methodologies evaluate antimicrobial efficacy against clinical strains?

- MIC assays : Test compounds against P. aeruginosa ATCC 10145 and clinical isolates using broth microdilution (CLSI guidelines).

- Time-kill kinetics : Monitor bactericidal effects over 24 hours.

- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced activity .

Q. Are there structure-activity relationships (SAR) for pyridyl amide derivatives?

Substituent position and hydrophobicity significantly impact activity. For example:

| Compound | Substituent on Pyridine | Activity Against P. aeruginosa (MIC, µg/mL) |

|---|---|---|

| 2c | 6-Methyl | 8.0 (Best in series) |

| 2h | 6-Methyl + tetrahydrobenzothieno | 16.0 (Moderate) |

- Key SAR Insight : Methyl groups at the 6-position enhance membrane penetration, while bulky substituents reduce solubility and activity .

Methodological Notes

- Contradictions in Data : Some studies report variability in MIC values due to differences in bacterial strain susceptibility. Always validate with clinical isolates .

- Experimental Design : Include negative controls (e.g., DMSO) and reference antibiotics (e.g., gentamicin) in antimicrobial assays to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.